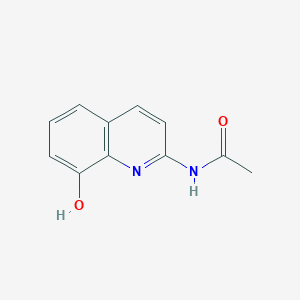

N-(8-hydroxyquinolin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(8-hydroxyquinolin-2-yl)acetamide is an organic compound that belongs to the class of quinoline derivatives. It is characterized by the presence of an acetamide group attached to the nitrogen atom of the quinoline ring, with a hydroxyl group at the 8th position of the quinoline ring. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.

作用機序

Target of Action

N-(8-hydroxyquinolin-2-yl)acetamide, also known as 8-Hydroxyquinoline (8-HQ), is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them primary targets of 8-HQ.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-HQ allows it to form stable complexes with metal ions . This interaction can alter the normal function of these ions in biological systems, leading to various downstream effects.

Biochemical Pathways

It’s known that 8-hq and its derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Pharmacokinetics

The compound’s molecular weight of 20221 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its broad range of biological activities. For instance, its anticancer activity suggests that it may induce apoptosis or inhibit cell proliferation in cancer cells . Its antimicrobial and antifungal activities, on the other hand, suggest that it may disrupt essential cellular processes in these organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the compound’s ability to chelate metal ions Additionally, the presence of competing ligands can influence the compound’s efficacy

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-hydroxyquinolin-2-yl)acetamide typically involves the acylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions

N-(8-hydroxyquinolin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

N-(8-hydroxyquinolin-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial, anticancer, and antifungal activities, making it a valuable compound in biological studies.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and a neuroprotective agent.

類似化合物との比較

N-(8-hydroxyquinolin-2-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:

8-hydroxyquinoline: Lacks the acetamide group but shares the hydroxyl group at the 8th position.

N-(quinolin-8-yl)acetamide: Similar structure but lacks the hydroxyl group.

2-amino-N-(quinolin-8-yl)acetamide: Contains an amino group instead of a hydroxyl group.

These compounds exhibit different biological activities and chemical properties, highlighting the importance of specific functional groups in determining the behavior of quinoline derivatives.

生物活性

N-(8-hydroxyquinolin-2-yl)acetamide, commonly referred to as 8-hydroxyquinoline (8-HQ), is a compound that has garnered significant interest due to its diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its bidentate chelating ability, which allows it to form stable complexes with metal ions. The presence of the hydroxyl group adjacent to the nitrogen atom in the quinoline structure enhances its chelation properties. This structural feature is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activities of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound acts as a monoprotic bidentate chelator, forming stable complexes with metal ions. This ability disrupts metal-dependent biological processes, which is particularly relevant in antimicrobial and anticancer activities.

- Induction of Apoptosis : In cancer cells, 8-HQ may induce apoptosis or inhibit cell proliferation through various biochemical pathways. This effect is often linked to its ability to alter cellular metal homeostasis and redox states .

- Antimicrobial Activity : The compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is influenced by environmental factors such as pH and the presence of metal ions .

Antimicrobial Activity

This compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits potent activity against various pathogens:

- Bacteria : Studies have shown that 8-HQ demonstrates antimicrobial effects against several strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In vitro tests revealed inhibition zones comparable to standard antibiotics like ciprofloxacin .

- Fungi : The compound also shows antifungal activity, making it a potential candidate for treating fungal infections.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : Research involving different cancer cell lines has indicated that 8-HQ can inhibit cell growth and induce apoptosis in a dose-dependent manner. For instance, derivatives of 8-HQ have been synthesized that exhibit enhanced cytotoxicity against specific cancer types .

- Mechanistic Insights : The anticancer effects are believed to be mediated through the modulation of cellular pathways involving metal ions and oxidative stress .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activities of this compound:

特性

IUPAC Name |

N-(8-hydroxyquinolin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7(14)12-10-6-5-8-3-2-4-9(15)11(8)13-10/h2-6,15H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLPGXCBKGETOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。